Z-L-Ala-CHN2
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H13N3O3/c1-9(11(16)7-14-13)15-12(17)18-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,17)/t9-/m0/s1 |
InChI Key |
DOUDVLKNDXOMIW-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Z L Ala Chn2
Strategies for the Synthesis of Peptidyl Diazomethyl Ketones
The synthesis of peptidyl diazomethyl ketones, including Z-L-Ala-CHN2, typically involves the activation of the carboxyl group of an N-protected amino acid, followed by reaction with diazomethane (B1218177) or a suitable diazomethane equivalent. The N-terminal benzyloxycarbonyl (Z) group provides crucial protection for the amino group of L-alanine throughout the synthetic process.
Precursor Compounds and Reaction Pathways
The primary precursor for this compound is N-benzyloxycarbonyl-L-alanine (Z-L-Ala-OH). The synthesis generally proceeds via the formation of a reactive intermediate, such as a mixed anhydride (B1165640) or an activated ester, which is then treated with diazomethane (CH2N2).
A widely employed and effective method for preparing peptidyl diazomethyl ketones is the mixed anhydride method mdpi.comthieme-connect.deinternationaljournalcorner.com. This pathway involves reacting the N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate (i-BuOCOCl), in the presence of a tertiary amine base like N-methyl morpholine (B109124) (NMM) at low temperatures (e.g., -20°C). This generates a mixed anhydride intermediate. Subsequently, the addition of diazomethane in an ethereal solvent (e.g., diethyl ether) at a controlled temperature (e.g., 0°C) leads to the formation of the desired diazomethyl ketone thieme-connect.de.
Table 1: General Synthesis of Peptidyl Diazomethyl Ketones via Mixed Anhydride Method
| Method | Precursor Compound | Key Reagents | Product Type | Stereochemistry Preservation |
| Mixed Anhydride Formation | N-Protected Amino Acid | Alkyl chloroformate (e.g., i-BuOCOCl), NMM | Mixed Anhydride | Not Applicable |
| Diazomethane Addition | Mixed Anhydride | Diazomethane (CH2N2) | Peptidyl Diazomethyl Ketone | Preserved thieme-connect.de |
This methodology has been successfully applied to various N-protected amino acids and dipeptides, yielding the corresponding diazomethyl ketones in good yields thieme-connect.deinternationaljournalcorner.comtandfonline.com.
Stereochemical Control in Synthesis
A significant advantage of the mixed anhydride method for synthesizing peptidyl diazomethyl ketones is its ability to preserve the stereochemical integrity of the parent amino acid thieme-connect.de. Unlike some other synthetic routes that might involve harsh conditions or reagents prone to epimerization, the reaction sequence using alkyl chloroformates and diazomethane generally proceeds without significant racemization at the α-carbon of the amino acid residue thieme-connect.de. This ensures that the L-configuration of alanine (B10760859) in this compound remains intact, which is critical for its biological activity and specific interactions with target enzymes.
Derivatization to Activated Electrophiles for Mechanistic Probes
Peptidyl diazomethyl ketones, such as this compound, are versatile intermediates that can be readily converted into more potent and reactive electrophilic species, namely peptidyl chloromethyl ketones (CMKs) and peptidyl fluoromethyl ketones (FMKs). These derivatives are widely utilized as affinity labels and inhibitors for various proteases.
Conversion to Peptidyl Chloromethyl Ketones
The conversion of peptidyl diazomethyl ketones to their corresponding chloromethyl ketone analogues is a well-established transformation. This is typically achieved by treating the diazomethyl ketone with hydrogen chloride (HCl) mdpi.comtandfonline.comgla.ac.uk. The reaction involves the protonation of the diazomethyl group, followed by the elimination of nitrogen gas (N2) and the nucleophilic attack of chloride ion, leading to the formation of the chloromethyl ketone tandfonline.com.
For instance, this compound can be reacted with dry hydrogen chloride in a suitable solvent, such as ethyl acetate, to yield Z-L-Ala-CH2Cl tandfonline.com. This reaction generally proceeds efficiently, providing the chloromethyl ketone derivative in high yields.
Table 2: Conversion of this compound to Z-L-Ala-CH2Cl
| Starting Material | Reagent | Product Type | Typical Yield | Physical State |
| This compound | HCl (dry) | Z-L-Ala-CH2Cl | ~87% tandfonline.com | Oil tandfonline.com |
Comparative Analysis with Peptidyl Fluoromethyl Ketones
Peptidyl fluoromethyl ketones (FMKs) represent another important class of activated electrophiles derived from peptidyl diazomethyl ketones, often synthesized via reaction with hydrogen fluoride (B91410) (HF) or HF-pyridine complexes mdpi.comgla.ac.uk. Both chloromethyl ketones (CMKs) and fluoromethyl ketones (FMKs) derived from peptidyl substrates are employed as irreversible inhibitors and mechanistic probes for proteases, but they exhibit distinct reactivity profiles and applications.
Reactivity and Selectivity: Fluoromethyl ketones are generally less reactive electrophiles compared to their chloromethyl ketone counterparts. This difference is attributed to the stronger carbon-fluorine bond relative to the carbon-chlorine bond gla.ac.ukplos.org. While CMKs are potent alkylating agents, their high reactivity can lead to indiscriminate alkylation of non-target molecules within a biological system, potentially causing toxicity and off-target effects mdpi.complos.orgnih.gov. In contrast, FMKs, due to their moderated reactivity, tend to exhibit greater selectivity, reducing non-specific alkylation and offering a more targeted approach for enzyme inhibition and probing plos.orgnih.gov.
Enzyme Inhibition: In studies comparing the inhibitory potencies against enzymes like human cathepsin B, Z-Phe-Ala-CH2F (an FMK) demonstrated significantly higher activity (approximately 30-fold) than its diazomethyl analogue, Z-Phe-Ala-CHN2, but was less potent than the chloromethyl analogue, Z-Phe-Ala-CH2Cl nih.govresearchgate.net. However, the increased selectivity of FMKs often makes them more desirable for in vivo applications or when precise targeting is required mdpi.complos.orgnih.gov. Diazomethyl ketones themselves are often specific for cysteine proteases nih.gov.
Applications of Z L Ala Chn2 As a Biochemical Tool
Elucidation of Proteolytic Pathway Mechanisms
Peptidyl diazomethyl ketones, including Z-L-Ala-CHN2, are employed as chemical probes to investigate the intricate mechanisms of proteolytic pathways. By selectively inhibiting specific proteases, researchers can decipher their roles in cellular processes, disease progression, and signal transduction cascades unimi.it. For instance, Z-Phe-Ala-CHN2 has been shown to irreversibly inhibit lysosomal cysteine proteases such as cathepsin B and cathepsin L, while not affecting the aspartic protease cathepsin D researchgate.net. This differential inhibition allows for the elucidation of distinct proteolytic events mediated by different protease families within a given pathway, such as the degradation of amyloid precursor protein (APP) and its potential involvement in amyloidogenesis researchgate.net. Such studies help to define the specific contributions of various proteases to cellular homeostasis and disease pathogenesis.
Active Site Labeling and Enzyme Profiling
A key application of this compound and related compounds lies in their ability to label the active sites of target proteases. When synthesized with a detectable tag, such as a radioisotope, these molecules can be used to identify and characterize specific protease species within complex biological samples researchgate.net. For example, radiolabeled Z-Tyr-Ala-CHN2 (CBZ-[125I]tyr-ala-CHN2) has been successfully used to identify and characterize cysteine proteases (CPs) from Schistosoma mansoni, pinpointing a 32 kDa CP (Sm32) as being labeled by this active-site inhibitor researchgate.net. This technique is crucial for enzyme profiling, allowing researchers to determine the presence, abundance, and specific targets of proteases in various biological contexts. The selectivity of different peptidyl diazomethyl ketones also aids in profiling, as demonstrated by the varied reactivity of compounds like Z-Tyr(I)-Ala-CHN2, Z-Leu-Leu-Tyr-CHN2, and Boc-Val-Lys(ε-Z)Leu-Tyr-CHN2 towards cathepsin L, cathepsin B, and calpain II, respectively researchgate.netacs.org.
Table 1: Comparative Inhibition Potency of Related Peptidyl Diazomethyl Ketones Against Cathepsin B
| Compound | Warhead | Second-Order Rate Constant (k₂ⁿᵈ) (M⁻¹ s⁻¹) | Reference |
| Z-Phe-Ala-CH₂F | Fluoromethyl ketone | 16,200 | unimi.it |
| Z-Phe-Ala-CHN₂ | Diazomethyl ketone | 546 | unimi.it |
| Z-Phe-Ala-CH₂Cl | Chloromethyl ketone | 45,300 | unimi.it |
Note: Data presented for Z-Phe-Ala-CH₂F and Z-Phe-Ala-CH₂Cl are included for comparative context, as they are closely related analogs used in studies alongside diazomethyl ketones.
Development of Chemical Probes for Protease Activity
This compound and its analogs serve as foundational structures for the development of sophisticated chemical probes designed to monitor protease activity. As activity-based probes (ABPs), they covalently bind to the active site of their target proteases, enabling the detection and quantification of enzymatic activity rather than just protein abundance nih.gov. This capability is vital for understanding the dynamic regulation of proteases in biological systems. For instance, peptidyl diazomethyl ketones like Z-YA-CHN2 are commercially available and utilized as probes in studies investigating protease mechanisms nih.gov. The ability to design these molecules with specific peptidic recognition sequences and reactive warheads allows for the creation of tailored probes that can selectively report on the activity of particular proteases, contributing to drug discovery and the study of disease biomarkers nih.govuni-konstanz.de.
Table 2: Selectivity Profile of Peptidyl Diazomethyl Ketones Against Various Proteases
| Compound | Target Protease(s) | Reactivity Profile | Reference |
| Z-Tyr(I)-Ala-CHN₂ | Cathepsin L, Cathepsin B | Rapidly with Cathepsin L, slowly with Cathepsin B | acs.org |
| Z-Leu-Leu-Tyr-CHN₂ | Cathepsin L, Calpain II | Rapidly with Cathepsin L and Calpain II | acs.org |
| Boc-Val-Lys(ε-Z)Leu-Tyr-CHN₂ | Calpain II, Cathepsin L, Cathepsin B | More rapidly with Calpain II | acs.org |
| Z-Phe-Ala-CHN₂ | Cathepsin B, Cathepsin L | Irreversibly inhibits, does not inhibit Cathepsin D | researchgate.net |
Contributions to Understanding Enzyme Function and Regulation
The precise inhibition and labeling capabilities of this compound contribute significantly to understanding the broader functions and regulatory mechanisms of proteases. By inhibiting proteases involved in cellular signaling pathways, researchers can uncover their roles in processes such as T-cell activation and proliferation, as observed with the related compound Z-Phe-Ala-FMK unimi.it. This compound has been shown to suppress T-cell activation and proliferation, and to inhibit the processing of caspases, thereby illuminating the regulatory functions of proteases in immune responses unimi.it. Furthermore, the use of this compound and its analogs in studying disease models, such as those involving amyloid formation, helps define the specific proteolytic events critical for disease pathogenesis researchgate.net. The ability of these molecules to recognize specific peptidic sequences allows for the detailed characterization of protease substrate specificity and the regulation of their activity in physiological and pathological conditions unimi.it.
Structure Activity Relationship Studies and Molecular Design
Role of the Diazomethyl Ketone Moiety in Reactivity and Selectivity
The diazomethyl ketone moiety is the "warhead" of inhibitors like Z-L-Ala-CHN2, responsible for the irreversible inactivation of the target enzyme. This functional group is particularly effective against cysteine proteases. fao.org The mechanism of inhibition involves the alkylation of the active site cysteine residue by the diazomethyl ketone. tandfonline.com
A key feature of peptidyl diazomethyl ketones is their high selectivity for cysteine proteases over other classes of proteases, such as serine proteases, although some exceptions have been noted. tandfonline.comfao.org This selectivity is attributed to the specific chemical environment of the active site. While they are highly reactive towards the active site thiol of cysteine proteases, they are generally unreactive with simple thiols like mercaptoethanol and glutathione. osti.govsci-hub.box This suggests that the enzyme's active site enhances the reactivity of the diazomethyl ketone group, a characteristic of affinity labeling. sci-hub.box
The diazomethyl ketone group's stability is a crucial factor in its effectiveness. These compounds are unexpectedly stable, which allows them to reach their target enzyme in biological systems. fao.org However, they are sensitive to acidic conditions, which presents a challenge in their synthesis. sci-hub.box
While primarily known as cysteine protease inhibitors, peptidyl diazomethyl ketones have also been shown to inactivate some serine proteases, such as thermitase and subtilisin Carlsberg. tandfonline.com In these cases, the inhibition is also irreversible and involves the covalent modification of an active site residue. tandfonline.com Additionally, in the presence of copper ions, peptidyl diazomethyl ketones can inactivate aspartic proteinases through the generation of a carbene that esterifies an essential aspartate residue. sci-hub.box
Stereochemical Impact on Enzyme Recognition and Inhibition
The stereochemistry of a peptidyl inhibitor is a critical determinant of its interaction with the target enzyme. Enzymes are chiral molecules and, as such, exhibit a high degree of stereospecificity in their interactions with substrates and inhibitors.
For peptidyl inhibitors, the stereochemistry at the P1 site (the amino acid residue adjacent to the reactive group) is particularly important for recognition and binding. In a study comparing diastereoisomers of a peptidyl fluoromethyl ketone inhibitor of cathepsin B, the inhibitor composed of natural L-amino acids was found to be over 100 times more active than its diastereomer containing a D-amino acid at the P1 site. nih.gov This highlights the precise stereochemical requirements of the enzyme's active site for effective binding and inhibition.
The introduction of a new chiral center during peptide backbone modification requires careful control to achieve the desired stereochemical outcome. researchgate.net An altered chirality in the peptide chain can disrupt the secondary structure of the peptide, which in turn affects how it fits into the enzyme's binding pocket and, consequently, its inhibitory activity. researchgate.net
Rational Design Principles for Peptidyl Inhibitors
The rational design of peptidyl inhibitors aims to create molecules with high potency, selectivity, and favorable pharmacological properties by leveraging knowledge of the target enzyme's structure and mechanism. A key principle is to mimic the natural substrate of the enzyme to achieve high binding affinity. nih.gov
One common strategy is to start with the sequence of a known substrate and introduce a reactive group, or "warhead," such as the diazomethyl ketone, that will form a covalent bond with a key residue in the enzyme's active site. nih.gov The peptide portion of the inhibitor is designed to fit optimally into the enzyme's active site, maximizing non-covalent interactions and thus increasing the inhibitor's affinity and selectivity.
Computational modeling and molecular docking are increasingly used to guide the design of new inhibitors. nih.govfrontiersin.org These methods can predict how a potential inhibitor will bind to the target enzyme and can help in identifying modifications that could improve its potency and selectivity. synvivobio.com
Another important aspect of rational design is the optimization of the inhibitor's physicochemical properties. For example, modifications can be made to the peptide backbone to increase its stability against proteolytic degradation or to enhance its cell permeability. researchgate.netnih.gov By systematically exploring the structure-activity relationships, researchers can refine the design of peptidyl inhibitors to create highly effective and specific therapeutic agents. researchgate.net
Advanced Methodological Approaches in Z L Ala Chn2 Research
In Vitro Enzymatic Assays for Inhibitor Screening
In vitro assays are fundamental for the initial identification and characterization of enzyme inhibitors. They provide a controlled environment to measure the direct interaction between an inhibitor and its target enzyme, free from the complexities of a cellular system.
Spectrophotometric and Fluorometric Assay Development
Fluorometric assays are a preferred method for quantifying the inhibitory potential of compounds against cysteine proteases like Cathepsin L, a known target for diazomethylketone inhibitors. mdpi.com The development of such an assay involves the careful selection of a specific substrate that releases a fluorescent signal upon cleavage by the enzyme. The inhibitory activity of a compound is determined by its ability to reduce the rate of this signal generation.
An example of a typical enzymatic assay for Cathepsin L inhibition involves pre-incubating the inhibitor with the enzyme before introducing the substrate. mdpi.com This allows the inhibitor to bind to the enzyme. The reaction is then initiated by adding a fluorogenic substrate, such as Z-Phe-Arg AMC (Carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin). mdpi.com The resulting fluorescence is monitored over time to determine the rate of enzymatic activity.
Table 1: Example Components for a Cathepsin L Fluorometric Inhibition Assay mdpi.com
| Component | Example Concentration/Condition | Purpose |
|---|---|---|
| Enzyme | 0.02 mU Cathepsin L | The biological catalyst being inhibited. |
| Buffer | 45 mM Sodium Acetate (pH 5.5) | Maintains optimal pH for enzyme activity. |
| Additives | 0.9 mM EDTA, 4.5 mM Dithiothreitol | Chelating agent and reducing agent to maintain enzyme stability and activity. |
| Surfactant | 0.0045% Brij®35 | Prevents non-specific binding and protein aggregation. |
| Inhibitor | Z-L-Ala-CHN2 (or related compound) | The compound being tested for inhibitory activity. |
| Substrate | 15 µM Z-Phe-Arg AMC | Cleaved by the enzyme to produce a fluorescent signal. |
| Incubation | 5 min pre-incubation of enzyme and inhibitor | Allows for the binding of the inhibitor to the enzyme before the reaction starts. |
High-Throughput Screening Methodologies
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify potential drug candidates. Phenotypic screening is a type of HTS that identifies compounds that produce a desired effect in a cell-based model, without prior knowledge of the compound's target. researchgate.net
For instance, a phenotypic screen against SARS-CoV-2 in VeroE6-eGFP cells led to the identification of the related inhibitor Z-Tyr-Ala-CHN2. mdpi.comresearchgate.net In this methodology, cells engineered to express green fluorescent protein (eGFP) are infected with the virus. researchgate.net Viral replication leads to cell death (cytopathic effect, CPE) and a corresponding loss of fluorescence. researchgate.net An effective antiviral compound prevents this CPE and preserves the fluorescent signal. researchgate.net Such screens can identify inhibitors that act at various stages of the viral life cycle, including entry, which is often mediated by proteases. researchgate.net
Cell-Based Assays for Mechanistic Investigations
Following initial identification, cell-based assays are crucial for confirming an inhibitor's activity in a more biologically relevant context. These assays help to understand how the compound behaves in intact cells, including its ability to reach its target and exert a specific effect.
Assessment of Cellular Target Engagement
Confirming that a compound interacts with its intended molecular target within a living cell is a critical step in drug discovery. discoverx.com This "target engagement" validates the compound's mechanism of action. discoverx.com One powerful technique for this is the Cellular Thermal Shift Assay (CETSA). This method is based on the principle that when a compound binds to its target protein, it generally increases the protein's thermal stability. nih.gov
In a typical CETSA experiment, cells are treated with the inhibitor and then heated. The heat causes proteins to denature and aggregate. However, proteins that are stabilized by a bound inhibitor will remain soluble at higher temperatures compared to unbound proteins. nih.gov By separating the soluble and aggregated fractions and quantifying the amount of the target protein (e.g., Cathepsin L) in the soluble fraction, researchers can confirm that the inhibitor engaged with its target inside the cell. nih.gov Time-of-addition studies are another method to investigate the mechanism, revealing at which stage of a biological process, like a viral replication cycle, the inhibitor is effective. researchgate.netnih.gov For Z-Tyr-Ala-CHN2, these studies showed it acts early in the infection cycle, consistent with its role as an inhibitor of Cathepsin L, a host protease involved in viral entry. nih.gov
Investigating Cell-Specific Effects of Inhibition
The effectiveness of an inhibitor can vary significantly between different cell types, often due to the differential expression or utilization of its target. nih.gov Investigating these cell-specific effects is crucial for understanding the therapeutic potential and limitations of an inhibitor.
Research on Z-Tyr-Ala-CHN2 demonstrated potent antiviral activity against SARS-CoV-2 in cell lines like VeroE6 and A549-hACE2. mdpi.comnih.gov However, the compound was ineffective in Caco-2 cells and primary human nasal epithelial cells. researchgate.netnih.gov This discrepancy is because some cells, like Caco-2, can use the protease TMPRSS2 for viral entry, bypassing the need for the endosomal Cathepsin L that Z-Tyr-Ala-CHN2 inhibits. researchgate.netnih.gov In contrast, cells like VeroE6 rely more heavily on the Cathepsin L pathway, making them sensitive to its inhibition. nih.gov This highlights the compound's cell-specific activity and makes it a valuable tool for studying viral entry pathways. researchgate.net
Table 2: Cell-Specific Antiviral Activity of Z-Tyr-Ala-CHN2 Against SARS-CoV-2 mdpi.com
| Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Efficacy |
|---|---|---|---|---|
| VeroE6-eGFP | 1.33 | > 20 | > 15 | Active |
| A549-hACE2 | 0.046 | > 25 | > 500 | Active |
| HeLa-hACE2 | 0.006 | > 50 | > 8333 | Active |
| Caco-2 | > 50 | > 50 | - | Not Active |
EC₅₀ (Half-maximal effective concentration): Concentration of the drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration): Concentration of the drug that kills half the cells.
Structural Biology Techniques for Enzyme-Inhibitor Complexes
Structural biology provides the ultimate resolution for understanding how an inhibitor works, by revealing the three-dimensional atomic arrangement of the inhibitor bound to its enzyme target. technologynetworks.com These techniques are vital for structure-based drug design and optimization.
The primary methods used in structural biology are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryogenic Electron Microscopy (cryo-EM). technologynetworks.com For a relatively small molecule like this compound forming a complex with its target enzyme, X-ray crystallography is a particularly powerful technique. technologynetworks.com
The process involves co-crystallizing the inhibitor with the target protease. This crystal is then irradiated with an X-ray beam, which produces a unique diffraction pattern. technologynetworks.com By analyzing this pattern, scientists can calculate an electron density map and build a detailed atomic model of the enzyme-inhibitor complex. Such a structure would reveal precisely how this compound fits into the active site of the enzyme. It would confirm the covalent bond formed between the diazomethylketone warhead and the catalytic cysteine residue of the protease, and detail the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide portion of the inhibitor and the enzyme's binding pockets. This information is invaluable for designing new inhibitors with improved potency and selectivity.
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Z-Tyr-Ala-CHN2 | - |
| Carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin | Z-Phe-Arg AMC |
| Remdesivir | - |
| PF-00835231 | - |
| Apilimod | - |
| K777 | - |
| PF-07321332 | - |
X-ray Crystallography of Modified Enzymes
X-ray crystallography is a cornerstone technique in structural biology that provides high-resolution, three-dimensional structures of molecules, including enzyme-inhibitor complexes. nih.gov In the context of this compound research, this method is employed to visualize the precise atomic interactions that occur when the inhibitor covalently modifies its target enzyme, typically a cysteine protease. The process involves co-crystallizing the target enzyme with the inhibitor or soaking pre-formed enzyme crystals with a solution containing the inhibitor.
By determining the atomic structure of the modified enzyme, researchers can characterize the active site, understand the catalytic mechanisms, and elucidate the basis of protein-ligand interactions. researchgate.net The resulting electron density maps reveal the exact covalent bond formed between the diazomethane-derived methylene (B1212753) carbon of the inhibitor and the active site cysteine residue of the protease. Furthermore, the crystallographic data details the network of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and the surrounding amino acid residues of the enzyme's binding pocket. nih.gov This structural information is fundamental for structure-based drug design and for performing site-directed mutagenesis to probe the roles of specific residues in inhibitor binding and enzyme catalysis. researchgate.net While direct crystallographic studies on this compound are specific to individual research projects, the methodology is well-established for this class of inhibitors.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in solution, providing a view that is complementary to the static picture from X-ray crystallography. nih.gov For a relatively small and flexible molecule like this compound, NMR is used to determine its preferred three-dimensional shape, or conformation, in different solvent environments. This is crucial as the bioactive conformation—the shape the inhibitor adopts when binding to its target—is key to its inhibitory activity. nih.govnih.gov
Conformational analysis is typically performed by measuring specific NMR parameters, such as nuclear Overhauser effects (NOEs), which provide information about through-space distances between protons, and spin-spin coupling constants (J-couplings), which are sensitive to dihedral angles within the molecule's backbone. nih.govauremn.org.br By comparing experimental NMR data with values predicted from quantum mechanical calculations for different possible conformations, researchers can determine the relative populations of these conformers in solution. researchgate.net For instance, the conformation of the L-alanyl moiety within this compound can be analyzed to understand its rotational preferences, which influence how the inhibitor fits into the enzyme's active site. researchgate.net
| Parameter | Conformer A (Extended) | Conformer B (Folded) | Experimental Value (Hypothetical) | Inferred Population |
|---|---|---|---|---|
| ³J(Hα-Hβ) Coupling Constant (Hz) | 2.1 | 8.5 | 4.2 | ~60% Conformer A, ~40% Conformer B |
| NOE Intensity (Hα to Hβ) | Weak | Strong | Medium | Consistent with a dynamic equilibrium between conformers |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become essential for complementing experimental data, offering insights into the chemical reactivity and physical properties of inhibitors like this compound. scirp.orgscirp.org These techniques allow researchers to build predictive models that can guide the design of new, more potent, and selective compounds. nih.gov
Docking and Molecular Dynamics Simulations of Binding
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand, e.g., this compound) to a second (the receptor, e.g., a cysteine protease). nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's active site and scoring them based on their predicted binding affinity. researchgate.netmdpi.com This method provides a static snapshot of the most likely binding pose.
To assess the stability of the docked complex and observe its behavior over time, molecular dynamics (MD) simulations are performed. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the movements of the enzyme-inhibitor complex over a period, typically nanoseconds to microseconds. mdpi.com This provides a dynamic view of the binding, revealing the stability of key interactions, the flexibility of different parts of the complex, and the role of solvent molecules. nih.gov The stability of the complex during the simulation is often a good indicator of the accuracy of the initial docking pose. mdpi.com
| Metric | Description | Example Finding for a Stable Complex |
|---|---|---|
| Binding Energy (kcal/mol) | The calculated affinity of the inhibitor for the enzyme's active site. | -8.6 kcal/mol |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating structural stability. | Low and stable RMSD (< 2.0 Å) for the inhibitor and binding site residues. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | Key H-bonds show > 80% occupancy, indicating stable interactions. |
Prediction of Inhibitor Specificity and Affinity
Computational methods are powerful tools for predicting why an inhibitor is selective for a particular enzyme and for estimating its binding affinity. Inhibitor specificity often arises from subtle differences in the amino acid composition of the binding sites of related enzymes. nih.gov
Computational algorithms can analyze and compare the binding pockets of a target enzyme (e.g., cathepsin B) and its related off-target enzymes (e.g., cathepsin L). By identifying "specificity-determining residues"—amino acids that differ between the targets and are positioned to interact with the inhibitor—researchers can rationalize and predict selectivity. nih.govresearchgate.net For example, a bulky amino acid in an off-target enzyme might clash with the inhibitor, preventing effective binding, whereas a smaller residue at the same position in the target enzyme would allow for a snug fit. nih.gov These predictions can then guide the chemical modification of the inhibitor to either enhance its affinity for the target or reduce its binding to off-targets, leading to the development of more specific therapeutic agents.
Perspectives and Future Directions in Z L Ala Chn2 Research
Exploration of Novel Target Enzymes and Biological Pathways
Z-L-Ala-CHN2 and closely related peptide diazomethyl ketones have demonstrated potent inhibitory activity against various proteases, most notably cysteine proteases medchemexpress.comacs.orgnih.govmeatscience.org. These enzymes play critical roles in numerous cellular processes, including protein degradation, immune responses, and viral replication. Current research has identified specific targets such as SARS-CoV-2 3CL pro protease, where related compounds have shown efficacy in blocking viral replication medchemexpress.com. Furthermore, studies involving similar structures have highlighted their impact on parasitic infections, such as Trypanosoma brucei, by inhibiting essential cysteine proteinases, thereby affecting parasite survival and cell cycle progression nih.gov.
Future research directions should focus on systematically screening this compound against broader enzyme libraries to identify novel target proteases beyond the cysteine class, potentially including serine or metalloproteases, depending on structural modifications. Investigating its activity in various disease models, such as neurodegenerative disorders, inflammatory conditions, or specific types of cancer where aberrant protease activity is implicated, could uncover new therapeutic avenues. Understanding the precise biological pathways modulated by this compound inhibition, beyond its direct enzymatic targets, will be crucial. This includes mapping downstream signaling cascades and cellular responses that contribute to its observed biological effects, such as influencing antigen presentation aai.org or cellular metabolism.
Integration with "Omics" Technologies for Systems-Level Understanding
The comprehensive understanding of this compound's impact on biological systems necessitates the integration of advanced "omics" technologies. While direct studies employing these methodologies for this compound are nascent, the potential for such integration is substantial.
Transcriptomics: Analyzing changes in gene expression profiles following treatment with this compound could reveal its influence on cellular signaling pathways, stress responses, and the regulation of target enzyme expression or related cellular processes. This could identify novel biological pathways affected by the compound that are not immediately apparent from direct enzyme inhibition studies.
Proteomics: Mass spectrometry-based proteomics can provide a detailed profile of protein abundance and post-translational modifications in response to this compound. This approach can help identify protein-protein interactions, uncover off-target effects, and validate the direct impact on hypothesized target proteins and their downstream effectors.
Metabolomics: Studying the metabolic landscape of cells treated with this compound can elucidate its effects on cellular energy production, biosynthesis, and catabolism. Changes in metabolite levels could highlight critical metabolic pathways that are either directly targeted or indirectly affected by the compound's action, offering insights into its broader physiological impact.
By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a holistic, systems-level understanding of this compound's mechanism of action and its complex interactions within cellular networks. This integrated approach is essential for identifying new therapeutic targets and predicting potential side effects.
Advancements in Synthetic Strategies for Analog Development
The synthesis of this compound and its derivatives is a critical area for future development, aiming to improve potency, selectivity, stability, and pharmacokinetic properties. Current synthetic routes often involve the reaction of protected amino acids with diazomethane (B1218177), a highly reactive reagent.
One significant avenue for advancement lies in the conversion of diazomethyl ketones to more stable and potentially more selective analogs, such as chloromethyl ketones. For instance, this compound can be efficiently converted to Z-L-Ala-CH2Cl using reagents like hydrogen chloride thieme-connect.de. This transformation offers a pathway to explore the structure-activity relationships (SAR) of different electrophilic warheads.
Table 1: Conversion of Diazomethyl Ketones to Chloromethyl Ketones
| Diazomethyl Ketone Precursor | Reagent/Conditions | Product (Chloromethyl Ketone) | Yield (%) | Reference |
| This compound | HCl, THF, Et2O, 5°C, 15 min | Z-L-Ala-CH2Cl | 63 | thieme-connect.de |
| Z-Tyr(Bzl)-CHN2 | Dry hydrogen chloride | Z-Tyr(Bzl)-CH2Cl | (Not specified) | tandfonline.com |
Beyond altering the reactive warhead, future synthetic strategies could focus on:
Peptide Sequence Modification: Synthesizing analogs with different amino acid sequences preceding the diazomethyl ketone moiety to enhance specificity for particular protease targets acs.orgresearchgate.net.
Protecting Group Variation: Exploring alternative N-terminal protecting groups (e.g., Boc instead of Z) to potentially influence solubility, cell permeability, or ease of deprotection during synthesis thieme-connect.de.
Incorporation of Fluorine: Investigating fluoromethyl ketone analogs, which have shown differential reactivity and potency compared to diazomethyl counterparts in inhibiting cysteine proteases unimi.it.
Prodrug Strategies: Developing prodrug forms of this compound that are activated specifically at the target site, thereby improving therapeutic index and reducing systemic toxicity.
Contribution to Fundamental Enzymology and Chemical Biology
This compound and its related compounds serve as invaluable tools in fundamental enzymology and chemical biology. Their ability to irreversibly inhibit specific enzymes, particularly cysteine proteases, allows researchers to:
Probe Enzyme Mechanisms: By acting as mechanism-based inhibitors or "suicide substrates," these compounds can elucidate the catalytic mechanisms of proteases, including the role of active site residues and the kinetics of substrate binding and turnover.
Validate Enzyme Targets: Their specific inhibitory action can confirm the essentiality of a particular enzyme in a biological process or disease state. For example, studies on Z-Phe-Ala-CHN2 have provided evidence that cysteine proteinases are essential for the survival of Trypanosoma brucei nih.gov.
Develop Therapeutic Agents: The knowledge gained from studying this compound's interactions can guide the rational design of novel therapeutic agents targeting proteases implicated in diseases ranging from viral infections to cancer and inflammatory disorders.
Investigate Cellular Processes: Their application in cellular assays can shed light on the roles of specific proteases in complex cellular functions such as antigen processing and presentation aai.org, cell division nih.gov, and apoptosis.
Future contributions will likely involve the development of more targeted inhibitors based on the this compound scaffold, potentially incorporating cell-specific targeting moieties or improved pharmacokinetic profiles. Furthermore, their use in chemical biology will extend to developing activity-based probes that allow for the visualization and quantification of protease activity in live cells and tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
